N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide
Description
N'-[(2-Methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide is a hydrazone derivative featuring a 2-methylindole moiety linked via a methylene bridge to a 2-thiophenecarbohydrazide group. This structure combines aromatic heterocycles (indole and thiophene) with a hydrazide functional group, making it a candidate for diverse biological applications, including anticancer, antimicrobial, and enzyme inhibitory activities.
Properties
CAS No. |
939987-17-4 |
|---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-12(11-5-2-3-6-13(11)17-10)9-16-18-15(19)14-7-4-8-20-14/h2-9,17H,1H3,(H,18,19)/b16-9+ |
InChI Key |
BXQCXQRAXFXMMD-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CS3 |
solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Vilsmeier–Haack Formylation
The aldehyde precursor is synthesized via the Vilsmeier–Haack reaction, a widely used method for formylating indole derivatives.
Procedure :
-
Reagents : 2-Methylindole (1 equiv), dimethylformamide (DMF, 1.2 equiv), phosphorus oxychloride (POCl₃, 1.5 equiv).
-
Conditions :
-
DMF and POCl₃ are mixed at 0°C to form the Vilsmeier reagent.
-
2-Methylindole is added gradually, and the mixture is heated to 80–90°C for 4–6 hours.
-
The product is quenched with ice-water, neutralized with NaOH, and extracted with dichloromethane.
-
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Time | 4–6 hours |
| Purification | Recrystallization (EtOH) |
Synthesis of 2-Thiophenecarbohydrazide
Hydrazinolysis of Thiophene-2-carboxylate Esters
Thiophene-2-carbohydrazide is prepared by reacting thiophene-2-carboxylate esters with hydrazine hydrate.
Procedure :
-
Reagents : Ethyl thiophene-2-carboxylate (1 equiv), hydrazine hydrate (3 equiv).
-
Conditions :
-
Reflux in ethanol for 3–5 hours.
-
The precipitated solid is filtered and washed with cold ethanol.
-
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 3–5 hours |
Condensation Reaction to Form N'-[(2-Methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide
Acid-Catalyzed Schiff Base Formation
The final step involves a condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and 2-thiophenecarbohydrazide under acidic conditions.
Procedure :
-
Reagents :
-
2-Methyl-1H-indole-3-carbaldehyde (1 equiv).
-
2-Thiophenecarbohydrazide (1.1 equiv).
-
Catalytic acetic acid (2–5 drops).
-
-
Conditions :
-
Reflux in ethanol for 4–6 hours.
-
The product precipitates upon cooling and is filtered.
-
Optimization Insights :
-
Catalyst : Acetic acid outperforms sulfuric acid due to milder side reactions.
-
Solvent : Ethanol provides better solubility than methanol or DMF.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (2–5 drops) |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Purification | Recrystallization (EtOH) |
Microwave-Assisted Synthesis
For rapid synthesis, microwave irradiation reduces reaction time significantly.
Procedure :
Key Data :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 100°C |
| Time | 15–20 minutes |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed | 70–82 | 4–6 hours | High purity, scalable | Longer reaction time |
| Microwave-Assisted | 75–80 | 15–20 min | Rapid, energy-efficient | Specialized equipment needed |
Characterization and Validation
-
Spectroscopic Data :
Critical Considerations
Chemical Reactions Analysis
WAY-353173 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert WAY-353173 into its reduced forms.
Scientific Research Applications
Anticancer Activity
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide has shown promising anticancer properties in various studies. Its mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Case Study: Anticancer Evaluation
- Compound Tested : this compound
- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism : Induction of apoptosis via caspase activation
- Results : Significant reduction in cell viability with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Antimicrobial Activity Data Table
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Strong | Disruption of cell membrane integrity |
| Related Indole Derivatives | Variable | Variable | Inhibition of folate synthesis |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the indole or thiophene rings can significantly influence its potency.
Key SAR Findings
- Indole Substituents : Electron-donating groups enhance anticancer activity.
- Thiophene Modifications : Alterations at the thiophene ring can improve antimicrobial efficacy.
Mechanism of Action
WAY-353173 exerts its effects by binding to the CD4 D1 domain, which plays a crucial role in immune response modulation. This binding inhibits the interaction between CD4 and its ligands, thereby suppressing immune responses. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to interfere with key signaling pathways in immune cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogues include modifications to the indole substituents, acyl hydrazide groups, and aromatic substituents on the hydrazone. These changes significantly impact physicochemical properties such as melting points, solubility, and stability.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 5d) increase melting points (255–257°C) compared to electron-donating groups (dimethylamino in 5f: 180–184°C) due to enhanced intermolecular interactions .
- Acyl group substitutions (thiophene vs. pyridine or pyrazole) alter electronic properties, influencing spectral signatures and biological activity .
Key Insights :
- Thiophene vs. Pyridine: Thiophene derivatives (e.g., 5g) show anti-inflammatory activity, while pyridine analogues (e.g., isonicotinohydrazide) may target microbial pathways .
- Aromatic substituents: 4-Carboxyphenyl (5g) enhances analgesic effects, whereas nitro (5d) or dimethylamino (5f) groups may improve membrane permeability .
Biological Activity
N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and thiophenecarbohydrazide. The synthesis pathway typically involves:
-
Reactants :
- 2-methyl-1H-indole-3-carbaldehyde
- Thiophenecarbohydrazide
-
Reaction Conditions :
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions for several hours
-
Purification :
- The product can be purified using recrystallization techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces cell cycle arrest and apoptosis |
The compound showed the most potent activity against the MCF-7 cell line, with an IC50 value of 0.34 μM, indicating its effectiveness in inhibiting cell proliferation through mechanisms similar to colchicine, a well-known tubulin inhibitor .
Mechanistic Studies
Mechanistic investigations revealed that this compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis indicated that treated cells were arrested in the G2/M phase of the cell cycle, leading to increased apoptosis rates. These findings suggest that the compound may serve as a promising lead for developing new anticancer agents targeting microtubule dynamics .
Study 1: Evaluation Against Cancer Cell Lines
A comprehensive study evaluated the biological activity of various indole derivatives, including this compound against HeLa, MCF-7, and HT-29 cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced significant morphological changes consistent with apoptosis .
Study 2: In Vivo Efficacy
Further research is necessary to evaluate the in vivo efficacy of this compound. Preliminary animal studies could explore its pharmacokinetics and potential side effects when administered at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation of 2-thiophenecarbohydrazide with 2-methyl-1H-indole-3-carbaldehyde under reflux in propan-2-ol. Hydrazine hydrate is typically used as a nucleophilic catalyst. Yield optimization involves controlling stoichiometric ratios (e.g., 1:1.5 molar ratio of aldehyde to hydrazide), reflux duration (3–4 hours), and solvent choice (propan-2-ol for better solubility). Post-reaction purification via recrystallization in the same solvent enhances purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. Key parameters include monoclinic crystal systems (e.g., space group P21/c) and bond lengths (e.g., C–N = 1.28 Å, N–N = 1.38 Å) . Complementary techniques include:
- 1H/13C NMR : To verify indole NH (~12 ppm) and thiophene protons (6.8–7.5 ppm).
- IR spectroscopy : Identification of C=O (1650–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., m/z 344.81 for C₁₆H₁₃ClN₄OS) .
Q. What solvent systems are effective for recrystallization, and how do they influence crystal quality?
- Methodological Answer : Propan-2-ol is preferred due to moderate polarity, which balances solubility and crystallization kinetics. Slow evaporation at 4°C yields larger, higher-purity crystals. Alternative solvents (e.g., ethanol or DMSO) may introduce impurities or disrupt planar molecular stacking .
Advanced Research Questions
Q. How does steric hindrance at the indole N–1 position affect bioactivity, and what structural modifications enhance pharmacological efficacy?
- Methodological Answer : Bulky substituents (e.g., benzyl or trifluoromethyl groups) at the indole N–1 position reduce antiplatelet activity due to steric clashes with target receptors. For example, unsubstituted derivatives show IC₅₀ values of 12–15 µM against arachidonic acid-induced platelet aggregation, while bulkier analogs exhibit reduced potency (IC₅₀ > 50 µM). Substituent optimization should prioritize small, electron-withdrawing groups (e.g., –Cl or –OCH₃) to enhance receptor binding .
Q. What computational approaches are used to predict the compound’s interaction with biological targets, and how reliable are these models?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic regions (e.g., thiophene sulfur and hydrazide carbonyl) as key interaction sites. Molecular docking (AutoDock Vina) with cyclooxygenase-1 (COX-1) reveals binding energies of −8.2 kcal/mol, correlating with experimental anti-inflammatory data. Validation via Molecular Dynamics (MD) simulations (100 ns) assesses stability of ligand-protein complexes .
Q. How do researchers resolve contradictions in bioactivity data across different assay systems (e.g., anticonvulsant vs. antiplatelet activity)?
- Methodological Answer : Divergent results arise from assay-specific conditions (e.g., MES vs. pentylenetetrazol models for anticonvulsant activity). Systematic comparison includes:
- Dose-response curves : To identify non-linear effects.
- Target selectivity profiling : Radioligand binding assays for off-target interactions (e.g., serotonin receptors).
- Metabolic stability tests : Liver microsome assays to rule out rapid degradation in certain models .
Q. What strategies are employed to improve the compound’s bioavailability, given its poor aqueous solubility?
- Methodological Answer : Techniques include:
- Prodrug design : Esterification of the hydrazide group to enhance lipophilicity.
- Nanoformulation : Encapsulation in PLGA nanoparticles (size < 200 nm) improves solubility and prolongs half-life.
- Co-crystallization : With co-formers (e.g., succinic acid) to stabilize polymorphic forms with higher dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
